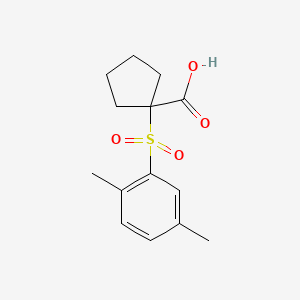

![molecular formula C18H19ClN2O4S3 B2527998 5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide CAS No. 873010-60-7](/img/structure/B2527998.png)

5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, including antimicrobial and antiviral activities, as well as their use in treating glaucoma through the inhibition of carbonic anhydrase.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps, starting from an appropriate benzoic acid precursor. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved in six steps, beginning with 4-chlorobenzoic acid . This process included esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the sulfonamide compounds . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using techniques such as NMR, IR, and elemental analysis . These methods provide detailed information about the molecular framework and the substitution pattern on the aromatic systems, which are crucial for the biological activity of these compounds. The presence of a 3,4-dimethoxyphenyl group and a thiazole ring in the compound suggests a complex structure that may contribute to its potential biological activities.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. The synthesis process itself involves a series of chemical reactions, including esterification and nucleophilic substitution . The reactivity of these compounds can be further explored to synthesize a wide array of derivatives with different biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility and pKa, are important for their biological activity and pharmacokinetic profile. For example, in the search for ocular hypotensive agents, the substituents on the sulfonamide were varied to optimize water solubility and pKa to minimize pigment binding in the iris . These properties are crucial for the efficacy and safety of the compounds when used in a medical context.

Relevant Case Studies

The provided papers do not detail case studies involving the specific compound 5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide. However, related sulfonamide derivatives have been evaluated for their biological activities. For instance, certain sulfonamide derivatives showed anti-tobacco mosaic virus activity , and others were tested for antimicrobial activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus . These studies highlight the potential of sulfonamide derivatives in therapeutic applications and the importance of structural modifications to enhance their biological efficacy.

Scientific Research Applications

Synthesis and Cytotoxicity

Researchers have synthesized aminomethylselenopheno[3,2-b]thiophene sulfonamides, exploring their cytotoxic effects against various cancer cell lines. Such compounds exhibit potential for anticancer drug development due to their selective cytotoxicity (Arsenyan, Rubina, & Domracheva, 2016).

Antiviral Activity

Sulfonamide derivatives, including those based on thiadiazole scaffolds, have shown promise as antiviral agents. For example, certain sulfonamides possess anti-tobacco mosaic virus activity, highlighting their potential in addressing viral diseases (Chen et al., 2010).

Ocular Hypotensive Activity

Sulfonamide compounds have been evaluated for their efficacy in reducing intraocular pressure, a key factor in glaucoma management. Variations in the sulfonamide structure can significantly affect their activity and solubility, influencing their potential as therapeutic agents (Prugh et al., 1991).

Antibacterial Agents

The development of novel heterocyclic compounds containing a sulfonamido moiety has been targeted for their antibacterial properties. These compounds have shown high activity against various bacterial strains, demonstrating their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Endothelin Receptor Antagonism

Research into 2-aryloxycarbonylthiophene-3-sulfonamides has identified compounds with potent antagonistic activity at endothelin receptors. Such compounds are of interest for their potential to treat conditions like hypertension and pulmonary arterial hypertension (Raju et al., 1997).

properties

IUPAC Name |

5-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S3/c1-11-15(8-9-20-28(22,23)17-7-6-16(19)27-17)26-18(21-11)12-4-5-13(24-2)14(10-12)25-3/h4-7,10,20H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATKDMSRVSZAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2527917.png)

![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)

![[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2527924.png)

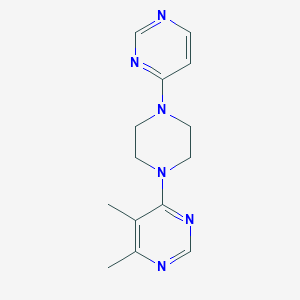

![2-(2-Chloro-6-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2527925.png)

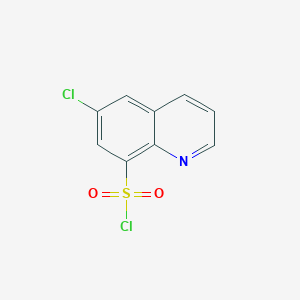

![3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine](/img/structure/B2527929.png)

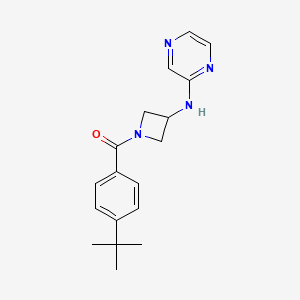

![2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527930.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)